2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex organic compound that belongs to the class of pyrazolopyridines. This compound features a unique structure characterized by a pyrazolo[3,4-b]pyridine core with various substituents, including a phenyl group and a pyridin-2-ylthio methyl group. Its molecular formula is , and it has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged under the CAS number 879624-55-2 and can be sourced from chemical suppliers specializing in organic compounds. It is often utilized in research settings for its unique properties and potential applications in drug development.
This compound is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms within its ring structure. It falls under the broader category of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities.
The synthesis of 2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may require specific reagents and conditions tailored to facilitate the formation of the desired substituents while minimizing side reactions. The choice of solvents, temperatures, and reaction times plays a crucial role in optimizing yields.
The molecular structure of 2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can be represented as follows:
Key data points regarding the molecular structure include:
C1=CC=NC(=C1C(=O)N(C)C(=O)N(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C))This notation provides insight into the arrangement of atoms within the molecule.
2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can participate in several chemical reactions:
The reactivity of this compound can be influenced by its electronic structure and steric factors arising from the substituents attached to the core structure.
The mechanism of action for 2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves interactions with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Detailed studies are necessary to elucidate the exact molecular pathways involved in its action. Preliminary research suggests potential interactions with cellular signaling pathways that could influence cell proliferation or apoptosis.
Key physical properties include:
Important chemical properties encompass:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the compound.
The applications of 2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione span several fields:
This compound's unique structure and properties make it a valuable candidate for further research in drug discovery and development.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: